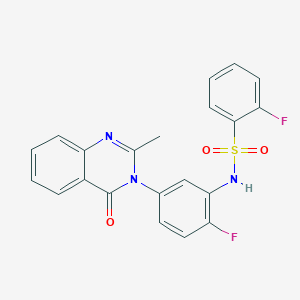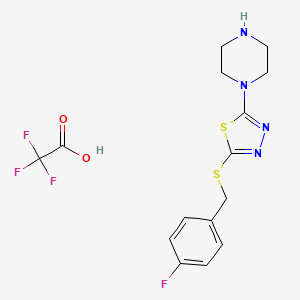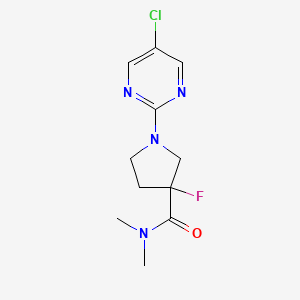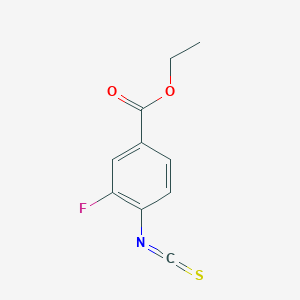![molecular formula C24H24N4O4 B2652932 2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 946278-18-8](/img/structure/B2652932.png)
2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antiproliferative Activities
Some novel derivatives, including those with structural elements similar to 2-(3,4-Dimethoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds have been found to exhibit good to moderate activities against various test microorganisms, including pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. In addition, some compounds showed potent activity against tested Gram-positive bacteria. The anti-proliferative activity of these compounds was evaluated against several cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7) cell lines, where some compounds demonstrated optimum anti-proliferative activity (Al-Wahaibi et al., 2021).
Chemical Transformations and Reactivity
Studies focusing on similar compounds have explored their reactivity under various chemical conditions, leading to the creation of novel heterocyclic systems. These studies reveal the potential of these compounds for further chemical transformations, demonstrating their versatility in synthetic organic chemistry. The chemical reactivity of these compounds towards nucleophilic reagents has been a subject of interest, leading to the synthesis of a variety of novel compounds with potential biological activities (Ibrahim & El-Gohary, 2016).
Synthesis and Biological Evaluation
A series of derivatives have been synthesized and characterized, with further evaluation of their antimicrobial activities. These studies have led to the identification of compounds with moderate to good antimicrobial activity against a range of bacterial and fungal strains. The synthesis and biological evaluation of these compounds highlight the importance of structural modifications in enhancing their biological activities, making them significant for the development of new therapeutic agents (Jadhav et al., 2017).
Antifungal and Antibacterial Potentials
Novel compounds bearing structural similarities to 2-(3,4-Dimethoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile have been synthesized and characterized for their potential antifungal and antibacterial properties. Some of these compounds have shown promising results, indicating their potential as lead compounds for the development of new antifungal and antibacterial agents. The investigation into their solubility, partitioning processes in biologically relevant solvents, and their interactions at the molecular level provides valuable insights into their mechanism of action and potential therapeutic applications (Volkova et al., 2020).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-16-6-4-5-7-18(16)23(29)27-10-12-28(13-11-27)24-19(15-25)26-22(32-24)17-8-9-20(30-2)21(14-17)31-3/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMMEVYLEXGOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=C(C=C4)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2652852.png)

![3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2652855.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide](/img/structure/B2652856.png)
![3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B2652857.png)


![4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol](/img/structure/B2652863.png)


![6-imino-N,7-bis(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2652866.png)
![2-[(4-methoxyphenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2652869.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2652871.png)
![2-Chloro-N-[(2R,3R)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B2652872.png)
